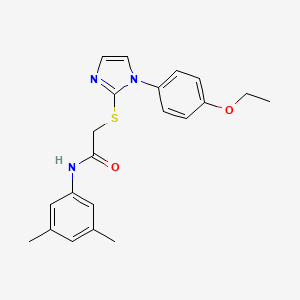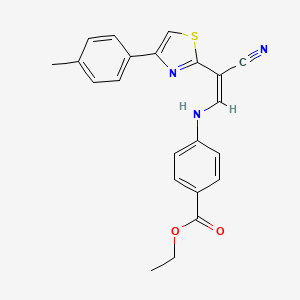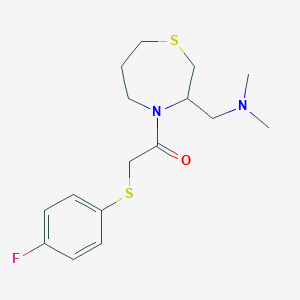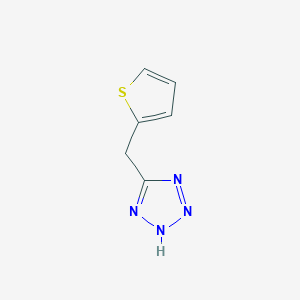![molecular formula C12H13FN4O4S2 B2693237 4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride CAS No. 1607307-03-8](/img/structure/B2693237.png)
4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride is a compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as DABCYL fluoride and is widely used in biochemistry and molecular biology research.
Wissenschaftliche Forschungsanwendungen
1. Radiopharmaceutical Development
Sulfonyl fluorides, including compounds similar to "4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride," have been explored as prosthetic groups for the development of radiopharmaceuticals. These compounds offer a promising route for the incorporation of ^18F, a radioactive isotope used in positron emission tomography (PET) imaging. The ability to prepare sulfonyl fluorides in water at room temperature, combined with their potential for efficient ^18F labeling of biomarkers, represents a significant advancement in PET chemistry. This approach facilitates the development of ^18F-labeled compounds under mild conditions, enhancing the versatility and applicability of PET imaging agents in studying various biological processes and diseases (Inkster et al., 2012).
2. Antimicrobial Applications
Research into the antimicrobial properties of pyrazolopyrimidine derivatives incorporating sulfonyl groups has shown that these compounds exhibit significant activity against various bacteria and fungi. This class of compounds, which includes analogs of "4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride," demonstrates that the presence of the sulfonyl group can enhance antimicrobial efficacy. Some derivatives have shown activity exceeding that of reference drugs, indicating the potential for developing new antimicrobial agents based on sulfonyl fluoride chemistry (Alsaedi et al., 2019).
3. Synthesis of NMDA Receptor Antagonists
The compound has been implicated in the synthesis of NMDA (N-methyl-D-aspartate) receptor antagonists, showcasing its utility in generating crucial intermediates for pharmaceuticals targeting the central nervous system. These antagonists are valuable for their potential therapeutic applications in neurodegenerative diseases and conditions associated with abnormal excitatory signaling (Bio et al., 2008).
4. Fluorescence Studies and Sensor Development
The dimethylamino and sulfonyl fluoride components of the compound offer intriguing possibilities for fluorescence studies and the development of chemical sensors. These structures can be tailored to create probes and sensors for detecting various biological and chemical substances, leveraging the fluorescence properties induced by the dimethylamino and sulfonyl groups for sensitive and selective detection applications (Wang et al., 2012).
5. Antitumor Research
Sulfonamide derivatives, including those related to "4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride," have been investigated for their antitumor properties. These studies aim to exploit the unique characteristics of sulfonamides to develop potent antitumor agents with low toxicity, highlighting the compound's potential in cancer research and therapy (Huang et al., 2001).
Eigenschaften
IUPAC Name |
4-[[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O4S2/c1-17(2)12-14-7-9(8-15-12)16-23(20,21)11-5-3-10(4-6-11)22(13,18)19/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPPCUTWXKRNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B2693154.png)

![methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B2693157.png)
![Isopropyl 7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693159.png)
![4-(4-methoxyphenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2693161.png)



![N-(4-isopropylphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2693169.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2693170.png)
![Methyl 2-[({5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)amino]benzenecarboxylate](/img/structure/B2693171.png)

![1-(4-(Allyloxy)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693173.png)
![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2693175.png)